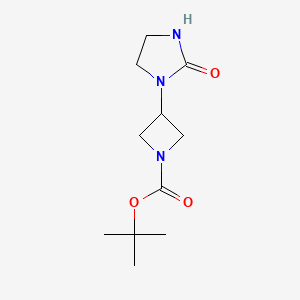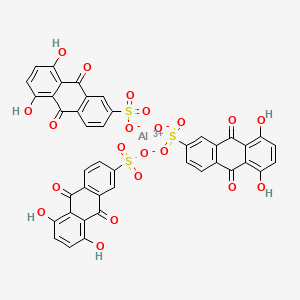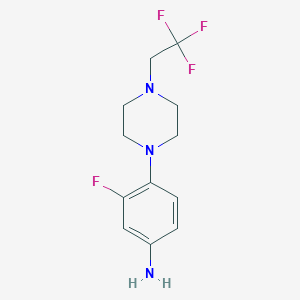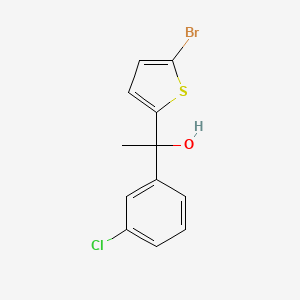
(4',3-Difluorobiphenyl-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’,3-Difluorobiphenyl-5-yl)methanamine is a synthetic compound belonging to the class of biphenyl derivatives.
Preparation Methods
The synthesis of (4’,3-Difluorobiphenyl-5-yl)methanamine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of a biphenyl derivative, followed by a series of reactions including O-alkylation, cyclization, and reduction . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
(4’,3-Difluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under specific conditions.
Scientific Research Applications
(4’,3-Difluorobiphenyl-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of (4’,3-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development . The pathways involved often include modulation of enzyme activity or receptor signaling, leading to desired biological effects .
Comparison with Similar Compounds
(4’,3-Difluorobiphenyl-5-yl)methanamine can be compared with other biphenyl derivatives, such as:
(3’,3-Difluorobiphenyl-4-yl)methanamine: Similar in structure but with different fluorine atom positions, affecting its chemical reactivity and applications.
(4-Fluorobiphenyl-4-yl)methanamine: Contains only one fluorine atom, resulting in different chemical and biological properties.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: A structurally related compound with distinct applications in pharmaceuticals and fine chemicals.
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
[3-fluoro-5-(4-fluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7H,8,16H2 |
InChI Key |
HBSROGRBJPEAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)

![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)


![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)




![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
![Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-](/img/structure/B12076344.png)

